KRH-3955 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C28H48Cl3N7 |

|---|---|

Molecular Weight |

589.1 g/mol |

IUPAC Name |

N-[[4-[[1H-imidazol-2-ylmethyl-[(1-methylimidazol-2-yl)methyl]amino]methyl]phenyl]methyl]-N-methyl-N',N'-dipropylbutane-1,4-diamine;trihydrochloride |

InChI |

InChI=1S/C28H45N7.3ClH/c1-5-16-34(17-6-2)19-8-7-18-32(3)21-25-9-11-26(12-10-25)22-35(23-27-29-13-14-30-27)24-28-31-15-20-33(28)4;;;/h9-15,20H,5-8,16-19,21-24H2,1-4H3,(H,29,30);3*1H |

InChI Key |

KLPOLRXJKIOFIQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(CCC)CCCCN(C)CC1=CC=C(C=C1)CN(CC2=NC=CN2)CC3=NC=CN3C.Cl.Cl.Cl |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: KRH-3955 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and available information on the synthesis of KRH-3955 hydrochloride, a potent CXCR4 antagonist with significant therapeutic potential.

Chemical Structure and Properties

This compound is chemically known as N1-[[4-[[(1H-Imidazol-2-ylmethyl)[(1-methyl-1H-imidazol-2-yl)methyl]amino]methyl]phenyl]methyl]-N1-methyl-N4,N4-dipropyl-1,4-butanediamine trihydrochloride. Its development was carried out by Kureha Corporation.

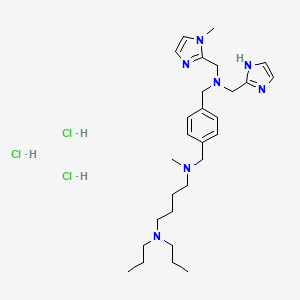

The following diagram illustrates the chemical structure of the KRH-3955 free base. The hydrochloride salt is formed by the protonation of three of the nitrogen atoms.

Caption: Chemical structure of KRH-3955.

Key physicochemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₂₈H₄₅N₇·3HCl |

| Molecular Weight | 589.09 g/mol |

| CAS Number | 2253744-59-9 |

| Appearance | Not specified in available literature |

| Solubility | Soluble to 100 mM in water and DMSO |

Synthesis of this compound

Detailed experimental protocols for the synthesis of KRH-3955 and its hydrochloride salt are not publicly available. The synthesis and purification of KRH-3955 were conducted by the Kureha Corporation, and the specific methodologies are considered proprietary information.

KRH-3955 is a derivative of a previously reported CXCR4 antagonist, KRH-1636. This relationship suggests that the synthesis of KRH-3955 likely involves a multi-step synthetic route, potentially starting from precursors similar to those used for KRH-1636, followed by modifications to introduce the distinct structural features of KRH-3955.

Caption: Relationship between KRH-1636 and KRH-3955.

While a precise, publicly documented synthesis pathway is unavailable, a plausible, though speculative, retrosynthetic analysis based on the structure of KRH-3955 suggests a convergent synthesis. This would likely involve the preparation of three key intermediates:

-

A protected 1H-imidazol-2-ylmethylamine.

-

1-methyl-1H-imidazol-2-ylmethylamine.

-

A suitably functionalized N1-methyl-N4,N4-dipropyl-1,4-butanediamine linked to a 4-(halomethyl)benzyl halide.

These intermediates could then be coupled through a series of nucleophilic substitution reactions to assemble the final molecule. The final step would involve deprotection (if necessary) and conversion to the trihydrochloride salt by treatment with hydrochloric acid.

It is important to emphasize that this proposed pathway is hypothetical and has not been experimentally verified from public sources.

Signaling Pathway and Mechanism of Action

KRH-3955 is a potent and selective antagonist of the CXCR4 chemokine receptor. The binding of the natural ligand, CXCL12 (also known as SDF-1α), to CXCR4 initiates a cascade of intracellular signaling events that play crucial roles in various physiological and pathological processes, including HIV-1 entry into host cells, cancer metastasis, and inflammation. KRH-3955 exerts its therapeutic effect by blocking the interaction of CXCL12 with CXCR4, thereby inhibiting these downstream signaling pathways.

Caption: Simplified CXCR4 signaling pathway and the inhibitory action of KRH-3955.

Conclusion

This compound is a promising CXCR4 antagonist with a well-defined chemical structure. While its detailed synthesis protocol remains proprietary, its structural relationship to KRH-1636 provides some insight into its potential synthetic origins. Further research and potential future disclosures from the manufacturer will be necessary to fully elucidate the experimental details of its synthesis. This guide provides the core available technical information for researchers and professionals in the field of drug development.

KRH-3955 Hydrochloride: A Deep Dive into its Function as a Potent CXCR4 Antagonist and Anti-HIV-1 Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

KRH-3955 hydrochloride is a novel, orally bioavailable small molecule that functions as a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4). This technical guide provides a comprehensive overview of the core functions of this compound, with a primary focus on its mechanism of action as an inhibitor of Human Immunodeficiency Virus type 1 (HIV-1) entry. This document summarizes key quantitative data, outlines detailed experimental methodologies for its characterization, and provides visual representations of its role in relevant signaling pathways and experimental workflows.

Core Function and Mechanism of Action

This compound's primary function is to act as a competitive antagonist at the CXCR4 receptor.[1][2][3] CXCR4 is a crucial co-receptor, alongside the CD4 receptor, for the entry of X4-tropic strains of HIV-1 into host T-cells.[4] The natural ligand for CXCR4 is the stromal cell-derived factor-1α (SDF-1α).

The mechanism of action of this compound involves its high-affinity binding to CXCR4, which sterically hinders the binding of both the natural ligand, SDF-1α, and the gp120 envelope glycoprotein (B1211001) of X4-tropic HIV-1.[5] This blockade of the viral co-receptor prevents the conformational changes in gp120 necessary for membrane fusion and subsequent viral entry into the host cell.[4]

Beyond its anti-viral activity, this compound's antagonism of the SDF-1α/CXCR4 axis also leads to the mobilization of white blood cells, including neutrophils and lymphocytes, from the bone marrow into the peripheral circulation.[6]

Signaling Pathway

The binding of SDF-1α to CXCR4 typically initiates a cascade of intracellular signaling events, including the mobilization of intracellular calcium (Ca2+), which is crucial for cell migration and other physiological processes.[5] this compound effectively inhibits this SDF-1α-induced Ca2+ signaling.[1][5]

Quantitative Data

The following tables summarize the key in vitro and in vivo efficacy and pharmacokinetic parameters of this compound.

Table 1: In Vitro Anti-HIV-1 Activity

| Parameter | Virus Strain(s) | Cell Type | Value | Reference |

| EC₅₀ | X4 HIV-1 (NL4-3), R5X4 HIV-1 (89.6) | Activated PBMCs | 0.3 - 1.0 nM | [5] |

| EC₅₀ | X4 HIV-1 (NL4-3) | Activated PBMCs (8 donors) | 0.23 - 1.3 nM | |

| EC₉₀ | X4 HIV-1 (NL4-3) | Activated PBMCs | 2.7 - 3.5 nM | [5] |

| IC₅₀ | SDF-1α binding to CXCR4 | CHO cells expressing CXCR4 | 0.61 nM | [1][5] |

| IC₅₀ | Drug-resistant X4 HIV-1 | CD4/CXCR4 cells | 0.4 - 0.8 nM | [1] |

EC₅₀: 50% effective concentration; EC₉₀: 90% effective concentration; IC₅₀: 50% inhibitory concentration; PBMCs: Peripheral Blood Mononuclear Cells.

Table 2: In Vivo Pharmacokinetics and Efficacy

| Parameter | Species | Dosage | Value | Reference |

| Oral Bioavailability | Rats | 10 mg/kg (p.o.) | 25.6% | [5] |

| Cₘₐₓ | Rats | 10 mg/kg (p.o.) | 86.3 ng/mL | [1] |

| Terminal Elimination Half-life | Rats | 10 mg/kg (i.v.) | 99 h | [1] |

| Efficacy | hu-PBL-SCID mice | 10 mg/kg (single p.o.) | Efficiently suppresses X4 HIV-1 infection | [1] |

| Effect on WBC | Cynomolgus monkeys | 2, 20, 200 mg/kg (single p.o.) | Dose-dependent increase in WBC, neutrophils, and lymphocytes | [6] |

Cₘₐₓ: Maximum plasma concentration; p.o.: oral administration; i.v.: intravenous administration; WBC: White Blood Cells; hu-PBL-SCID: human peripheral blood lymphocyte-severe combined immunodeficiency.

Experimental Protocols

The following are generalized methodologies for the key experiments used to characterize the function of this compound.

Anti-HIV-1 Activity in Peripheral Blood Mononuclear Cells (PBMCs)

This assay determines the efficacy of KRH-3955 in inhibiting HIV-1 replication in primary human immune cells.

Methodology:

-

PBMC Isolation and Activation: Isolate PBMCs from healthy donor blood using density gradient centrifugation. Activate the cells with phytohemagglutinin (PHA) and culture in the presence of interleukin-2 (B1167480) (IL-2).

-

Drug Treatment and Infection: Seed activated PBMCs in a multi-well plate. Add serial dilutions of this compound. Infect the cells with a known titer of an X4-tropic HIV-1 strain (e.g., NL4-3).

-

Incubation: Culture the infected cells for a period of 7-10 days, replacing the culture medium periodically.

-

Quantification of Viral Replication: At the end of the incubation period, collect the culture supernatants. Measure the concentration of the HIV-1 p24 antigen using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Calculate the 50% effective concentration (EC₅₀) by plotting the percentage of p24 inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

SDF-1α Binding Assay

This competitive binding assay measures the ability of KRH-3955 to inhibit the binding of the natural ligand, SDF-1α, to the CXCR4 receptor.

Methodology:

-

Cell Preparation: Use a cell line engineered to express high levels of CXCR4 (e.g., CHO-CXCR4 cells or Molt-4 T-cells).

-

Competitive Binding: Incubate the cells with a fixed concentration of radiolabeled SDF-1α (e.g., ¹²⁵I-SDF-1α) in the presence of increasing concentrations of this compound.

-

Washing and Lysis: After incubation, wash the cells to remove unbound radiolabeled ligand. Lyse the cells to release the bound ligand.

-

Quantification: Measure the amount of radioactivity in the cell lysates using a gamma counter.

-

Data Analysis: Determine the 50% inhibitory concentration (IC₅₀) by plotting the percentage of inhibition of ¹²⁵I-SDF-1α binding against the concentration of KRH-3955.

In Vivo Efficacy in hu-PBL-SCID Mouse Model

This in vivo model assesses the anti-HIV-1 efficacy of KRH-3955 in a living organism reconstituted with a human immune system.

Methodology:

-

Humanization of Mice: Engraft severe combined immunodeficiency (SCID) mice with human peripheral blood mononuclear cells (PBMCs) via intraperitoneal injection.

-

Drug Administration: Administer this compound to the hu-PBL-SCID mice via oral gavage at a specified dose (e.g., 10 mg/kg).

-

Viral Challenge: Following drug administration, infect the mice with a high titer of an X4-tropic HIV-1 strain.

-

Monitoring: Monitor the mice for signs of infection and collect blood samples at regular intervals.

-

Analysis: Measure the viral load (HIV-1 RNA) in the plasma using quantitative reverse transcription PCR (qRT-PCR). Assess the levels of human CD4+ T-cells in the peripheral blood using flow cytometry to determine the extent of protection from virus-induced depletion.

Conclusion

This compound is a highly potent and selective CXCR4 antagonist with significant potential as an anti-HIV-1 therapeutic agent. Its oral bioavailability and robust in vitro and in vivo efficacy against X4-tropic HIV-1 strains, including drug-resistant variants, make it a promising candidate for further clinical development. The detailed understanding of its mechanism of action and the availability of established experimental protocols for its characterization provide a solid foundation for ongoing research and drug development efforts in the field of HIV-1 entry inhibitors.

References

- 1. Neutralization of HIV-1 Infection of Human Peripheral Blood Mononuclear Cells (PBMC) | Springer Nature Experiments [experiments.springernature.com]

- 2. The novel CXCR4 antagonist KRH-3955 is an orally bioavailable and extremely potent inhibitor of human immunodeficiency virus type 1 infection: comparative studies with AMD3100 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neutralization of HIV-1 Infection of Human Peripheral Blood Mononuclear Cells (PBMC) | Springer Nature Experiments [experiments.springernature.com]

- 4. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]

- 5. Humanized Mouse Models for Human Immunodeficiency Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Humanized Mice for Studies of HIV-1 Persistence and Elimination - PMC [pmc.ncbi.nlm.nih.gov]

KRH-3955 Hydrochloride: A Technical Whitepaper on its Discovery and Development as a Potent CXCR4 Antagonist

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the discovery, development, and preclinical evaluation of KRH-3955 hydrochloride, a potent and orally bioavailable antagonist of the C-X-C chemokine receptor 4 (CXCR4). KRH-3955 has demonstrated significant potential as an inhibitor of T-tropic (X4) human immunodeficiency virus type 1 (HIV-1) entry.

Introduction and Rationale

The chemokine receptor CXCR4, along with CCR5, serves as a major co-receptor for HIV-1 entry into host cells.[1] The interaction between the viral envelope glycoprotein (B1211001) gp120 and CXCR4 is a critical step for the fusion of the viral and cellular membranes, making CXCR4 a key therapeutic target for a class of antiretroviral drugs known as entry inhibitors. While several CXCR4 antagonists have been developed, the discovery of orally bioavailable agents with high potency and favorable pharmacokinetic profiles remains a significant area of research.

This compound was developed as a derivative of a previously identified potent CXCR4 antagonist, KRH-1636.[1] Although KRH-1636 showed strong anti-HIV-1 activity, its poor oral bioavailability limited its clinical development.[1][2] KRH-3955 was designed to overcome this limitation while retaining or improving upon the potent anti-HIV-1 efficacy of its parent compound.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Name | N1-[[4-[[(1H-Imidazol-2-ylmethyl)[(1-methyl-1H-imidazol-2-yl)methyl]amino]methyl]phenyl]methyl]-N1-methyl-N4,N4-dipropyl-1,4-butanediamine trihydrochloride | [3] |

| Molecular Formula | C₂₈H₄₅N₇·3HCl | [3] |

| Molecular Weight | 589.09 g/mol | [3] |

| CAS Number | 2253744-59-9 | [3] |

| Solubility | Soluble to 100 mM in water and DMSO | [3] |

| Purity | ≥98% | [3] |

In Vitro Pharmacology

Potency and Efficacy

This compound is a highly potent antagonist of CXCR4, effectively inhibiting the binding of its natural ligand, stromal cell-derived factor-1α (SDF-1α), and blocking HIV-1 replication in various in vitro models.[1][4][5]

| Assay | Cell Type/Virus | Parameter | Value (nM) | Reference |

| SDF-1α Binding Inhibition | CXCR4-expressing CHO cells | IC₅₀ | 0.61 | [1][5] |

| HIV-1 Replication Inhibition | Activated PBMCs (NL4-3, X4 HIV-1) | EC₅₀ | 0.3 - 1.0 | [1][5] |

| HIV-1 Replication Inhibition | Activated PBMCs from 8 donors (NL4-3) | EC₅₀ Range | 0.23 - 1.3 | [1][5] |

| HIV-1 Replication Inhibition | Activated PBMCs (NL4-3) | EC₉₀ Range | 2.7 - 3.5 | [1] |

| Inhibition of Drug-Resistant HIV-1 | CD4/CXCR4 cells (PI, NRTI, NNRTI, T20 resistant) | IC₅₀ Range | 0.4 - 0.8 | [5] |

Selectivity

KRH-3955 demonstrates high selectivity for CXCR4 over other chemokine receptors.[1]

| Receptor | Ligand | KRH-3955 Activity | Reference |

| CXCR1 | IL-8 | No inhibition of binding | [1] |

| CCR1 | RANTES | No inhibition of binding | [1] |

| CCR2b | MCP-1 | No inhibition of binding | [1] |

| CCR4 | TARC | No inhibition of binding | [1] |

| CCR5 | RANTES | No inhibition of binding | [1] |

Mechanism of Action

KRH-3955 exerts its anti-HIV-1 activity by directly competing with the viral gp120 for binding to the CXCR4 co-receptor. This competitive antagonism prevents the conformational changes in gp120 necessary for membrane fusion and subsequent viral entry into the host cell. The binding of KRH-3955 to CXCR4 also blocks the binding of the natural ligand SDF-1α, thereby inhibiting downstream signaling pathways, including intracellular calcium mobilization.[1][2][5] Studies with anti-CXCR4 monoclonal antibodies suggest that the binding site of KRH-3955 involves all three extracellular loops of the receptor.[1][2]

Caption: Mechanism of action of this compound.

Preclinical Pharmacokinetics

Pharmacokinetic studies of KRH-3955 were conducted in male Sprague-Dawley rats. The compound demonstrated moderate oral bioavailability.[1][4][5]

| Parameter | Route | Dose (mg/kg) | Value | Reference |

| Oral Bioavailability | p.o. | 10 | 25.6% | [1][4][5] |

| Cₘₐₓ | p.o. | 10 | 86.3 ng/mL | [4][5] |

| Terminal Elimination Half-life (t₁/₂) | i.v. | 10 | 99 h | [4][5] |

| Plasma Clearance | i.v. | 10 | 3.9 L/h/kg | [4][5] |

| Volume of Distribution | i.v. | 10 | 374 L/kg | [4][5] |

In Vivo Efficacy

The in vivo anti-HIV-1 activity of KRH-3955 was evaluated in a human peripheral blood lymphocyte-severe combined immunodeficiency (hu-PBL-SCID) mouse model. A single oral administration of KRH-3955 efficiently suppressed X4 HIV-1 infection.[1][5] In a study, four out of five mock-treated mice were infected, whereas only one out of five mice treated with a single oral dose of 10 mg/kg KRH-3955 was infected.[5]

Experimental Protocols

The following are descriptions of the key experimental methodologies used in the evaluation of this compound, based on the available literature. These are not intended to be exhaustive, step-by-step protocols but rather a detailed overview of the methods employed.

SDF-1α Binding Inhibition Assay

-

Objective: To determine the ability of KRH-3955 to inhibit the binding of SDF-1α to its receptor, CXCR4.

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing human CXCR4.

-

Radioligand: ¹²⁵I-labeled SDF-1α.

-

Procedure:

-

CXCR4-expressing CHO cells were incubated with various concentrations of KRH-3955 or a control compound.

-

¹²⁵I-labeled SDF-1α was added to the cell suspension.

-

The mixture was incubated to allow for competitive binding.

-

Cell-bound radioactivity was separated from unbound radioligand by filtration.

-

The amount of bound ¹²⁵I-labeled SDF-1α was quantified using a gamma counter.

-

The concentration of KRH-3955 that inhibited 50% of the specific binding of ¹²⁵I-labeled SDF-1α (IC₅₀) was calculated.

-

HIV-1 Replication Inhibition Assay

-

Objective: To assess the antiviral activity of KRH-3955 against HIV-1 in primary human cells.

-

Primary Cells: Human peripheral blood mononuclear cells (PBMCs) from healthy donors, stimulated with phytohemagglutinin (PHA) and maintained in IL-2 supplemented medium.

-

Virus Strains: Laboratory-adapted X4-tropic HIV-1 strain (e.g., NL4-3) and clinical isolates.

-

Procedure:

-

Activated PBMCs were infected with a standardized amount of HIV-1.

-

The infected cells were cultured in the presence of serial dilutions of KRH-3955.

-

Culture supernatants were collected at regular intervals (e.g., day 7 post-infection).

-

The amount of HIV-1 p24 antigen in the supernatants was quantified using a commercial p24 ELISA kit.

-

The effective concentration of KRH-3955 that inhibited 50% (EC₅₀) and 90% (EC₉₀) of viral replication was determined by comparing p24 levels in treated versus untreated cultures.

-

Intracellular Calcium Mobilization Assay

-

Objective: To determine if KRH-3955 acts as an antagonist of SDF-1α-induced signaling through CXCR4.

-

Cell Line: CXCR4-expressing CHO cells.

-

Reagents: Fura-2-acetoxymethyl ester (Fura-2-AM), a fluorescent calcium indicator, and SDF-1α.

-

Procedure:

-

CXCR4-expressing CHO cells were loaded with Fura-2-AM.

-

The cells were pre-incubated with various concentrations of KRH-3955.

-

SDF-1α was added to the cell suspension to stimulate CXCR4 signaling.

-

Changes in intracellular calcium concentration were monitored by measuring the fluorescence ratio of Fura-2 at different emission wavelengths using a fluorescence spectrophotometer.

-

The ability of KRH-3955 to inhibit the SDF-1α-induced calcium flux in a dose-dependent manner was determined.

-

In Vivo Efficacy in hu-PBL-SCID Mouse Model

-

Objective: To evaluate the in vivo anti-HIV-1 efficacy of orally administered KRH-3955.

-

Animal Model: C.B-17 severe combined immunodeficient (SCID) mice reconstituted with human peripheral blood mononuclear cells (hu-PBL-SCID).

-

Virus: X4-tropic HIV-1 strain (e.g., NL4-3).

-

Procedure:

-

SCID mice were injected intraperitoneally with human PBMCs to create the hu-PBL-SCID model.

-

A single oral dose of KRH-3955 (e.g., 10 mg/kg) was administered to the treatment group, while a control group received a vehicle.

-

Mice were subsequently challenged with an infectious dose of HIV-1 via intraperitoneal injection.

-

Blood samples were collected at various time points to monitor for the presence of HIV-1 infection, typically by measuring plasma HIV-1 RNA levels or by co-culturing mouse peripheral blood cells with uninfected human PBMCs and monitoring for p24 antigen production.

-

The efficacy of KRH-3955 was determined by comparing the number of infected mice in the treated group versus the control group.

-

Caption: General experimental workflow for the development and evaluation of KRH-3955.

Conclusion

This compound is a potent and selective CXCR4 antagonist with a significantly improved oral bioavailability compared to its predecessor, KRH-1636.[1][2] Its strong in vitro anti-HIV-1 activity against a range of viral strains, including those resistant to other classes of antiretroviral drugs, and its demonstrated in vivo efficacy in a preclinical model, highlight its potential as a therapeutic agent for the treatment of HIV-1 infection.[1][5] The data summarized in this document provide a solid foundation for further development and clinical investigation of KRH-3955 as a novel HIV-1 entry inhibitor.

References

- 1. The Novel CXCR4 Antagonist KRH-3955 Is an Orally Bioavailable and Extremely Potent Inhibitor of Human Immunodeficiency Virus Type 1 Infection: Comparative Studies with AMD3100 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The novel CXCR4 antagonist KRH-3955 is an orally bioavailable and extremely potent inhibitor of human immunodeficiency virus type 1 infection: comparative studies with AMD3100 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rndsystems.com [rndsystems.com]

- 4. immune-system-research.com [immune-system-research.com]

- 5. medchemexpress.com [medchemexpress.com]

KRH-3955 Hydrochloride: A Deep Dive into its High-Affinity Binding to the CXCR4 Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of KRH-3955 hydrochloride for the C-X-C chemokine receptor type 4 (CXCR4). KRH-3955 is a potent, orally bioavailable antagonist of CXCR4, a key receptor implicated in HIV-1 entry, cancer metastasis, and inflammatory diseases.[1][2][3] This document details the quantitative binding metrics, the experimental methodologies used to determine these values, and the associated intracellular signaling pathways.

Quantitative Binding Affinity of KRH-3955 for CXCR4

This compound demonstrates a remarkably high binding affinity for the CXCR4 receptor. This is evidenced by its low nanomolar and sub-nanomolar inhibitory concentrations in various assays. The compound effectively displaces the natural ligand, stromal cell-derived factor-1α (SDF-1α), and exhibits potent antiviral activity against X4-tropic HIV-1 strains.[1][4][5]

| Parameter | Value | Cell Line/System | Assay Type | Reference |

| IC50 (SDF-1α binding inhibition) | 0.61 nM | CHO cells expressing CXCR4 | Radioligand Binding Assay | [4][6][7][8] |

| EC50 (Anti-HIV-1 activity) | 0.23 - 1.3 nM | Activated Peripheral Blood Mononuclear Cells (PBMCs) | HIV-1 Replication Assay | [6] |

| EC50 (Anti-HIV-1 activity) | 0.3 - 1.0 nM | --- | HIV-1 Inhibition Assay | [6][7] |

| IC50 (Inhibition of MAb 12G5 binding to CXCR4 mutants) | 0.5 - 14.1 nM | HEK293 cells expressing CXCR4 mutants | Competitive Binding Assay | [4][6] |

Note: The potent anti-HIV-1 activity of KRH-3955, with EC50 values closely mirroring its IC50 for SDF-1α binding, underscores that its primary mechanism of viral inhibition is through the blockade of the CXCR4 co-receptor.[4] Studies have also indicated that KRH-3955 possesses a strong binding affinity and a slow dissociation rate from the CXCR4 receptor.[4][6]

Experimental Protocols

The determination of KRH-3955's binding affinity for CXCR4 has been established through rigorous experimental methodologies. The following sections detail the key protocols employed in the cited research.

Radioligand Competition Binding Assay

This assay quantifies the ability of KRH-3955 to compete with the natural ligand, SDF-1α, for binding to the CXCR4 receptor.

Objective: To determine the half-maximal inhibitory concentration (IC50) of KRH-3955 for the binding of SDF-1α to CXCR4.

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human CXCR4 receptor are cultured under standard conditions.

-

Assay Setup: The CXCR4-expressing CHO cells are incubated in a binding buffer containing a fixed concentration of 125I-labeled SDF-1α.

-

Compound Addition: Varying concentrations of this compound are added to the cell suspension.

-

Incubation: The mixture is incubated, typically on ice, to allow for competitive binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The reaction is terminated by washing the cells to remove unbound 125I-SDF-1α.

-

Quantification: The amount of cell-associated radioactivity is measured using a scintillation counter.

-

Data Analysis: The percentage of specific binding of 125I-SDF-1α is calculated for each concentration of KRH-3955. The IC50 value is then determined by non-linear regression analysis of the resulting dose-response curve.

Calcium Mobilization Assay

This functional assay assesses the antagonist properties of KRH-3955 by measuring its ability to block SDF-1α-induced intracellular calcium mobilization, a key downstream signaling event of CXCR4 activation.

Objective: To determine if KRH-3955 acts as an antagonist by inhibiting SDF-1α-induced calcium signaling.

Methodology:

-

Cell Preparation: CXCR4-expressing cells (e.g., CHO cells or human PBMCs) are loaded with a calcium-sensitive fluorescent dye.

-

Baseline Measurement: The baseline intracellular calcium concentration is measured using a fluorometer.

-

Compound Pre-incubation: The cells are pre-incubated with varying concentrations of this compound.

-

SDF-1α Stimulation: The cells are then stimulated with a fixed concentration of SDF-1α.

-

Fluorescence Measurement: The change in intracellular calcium concentration is monitored in real-time by measuring the fluorescence intensity.

-

Data Analysis: The inhibitory effect of KRH-3955 is determined by comparing the calcium response in the presence and absence of the compound.

CXCR4 Signaling Pathways Modulated by KRH-3955

The binding of KRH-3955 to CXCR4 effectively blocks the initiation of downstream signaling cascades normally triggered by SDF-1α. CXCR4 activation leads to a diverse range of cellular responses through both G protein-dependent and -independent pathways.[9][10]

G Protein-Dependent Signaling

Upon SDF-1α binding, CXCR4 undergoes a conformational change, leading to the activation of heterotrimeric G proteins, primarily of the Gαi family.[9][10] This initiates several key signaling cascades:

-

Phospholipase C (PLC) Pathway: Activated G proteins stimulate PLC, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[11]

-

PI3K/Akt Pathway: The Gβγ subunits of the activated G protein can stimulate phosphoinositide 3-kinase (PI3K), leading to the activation of Akt, a crucial kinase involved in cell survival, proliferation, and migration.[10][12]

-

MAPK/ERK Pathway: CXCR4 activation can also lead to the stimulation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK) 1/2 pathway, which plays a role in cell proliferation and differentiation.[10][12]

By binding to CXCR4, KRH-3955 prevents these G protein-mediated signaling events from occurring in response to SDF-1α.

G Protein-Independent Signaling

CXCR4 can also signal through pathways that are independent of G protein activation. One such pathway involves the Janus kinase/signal transducer and activator of transcription (JAK/STAT) cascade.[9][11] Upon ligand binding, CXCR4 can be phosphorylated, leading to the recruitment and activation of JAKs, which in turn phosphorylate and activate STAT proteins. Activated STATs then translocate to the nucleus to regulate gene transcription.[11] While the primary antagonistic action of KRH-3955 is through blocking G protein-coupled signaling, its prevention of the initial ligand-receptor interaction would consequently inhibit G protein-independent pathways as well.

Furthermore, receptor internalization, a process that regulates receptor signaling and sensitivity, is mediated by β-arrestins following G protein-coupled receptor kinase (GRK) phosphorylation of the receptor.[10][12] As an antagonist, KRH-3955 would prevent the SDF-1α-induced conformational changes necessary for GRK phosphorylation and subsequent β-arrestin recruitment, thereby inhibiting receptor internalization.

References

- 1. The novel CXCR4 antagonist KRH-3955 is an orally bioavailable and extremely potent inhibitor of human immunodeficiency virus type 1 infection: comparative studies with AMD3100 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Small Molecule Inhibitors of CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological and mutational analyses of CXCR4–antagonist interactions and design of new antagonistic analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Novel CXCR4 Antagonist KRH-3955 Is an Orally Bioavailable and Extremely Potent Inhibitor of Human Immunodeficiency Virus Type 1 Infection: Comparative Studies with AMD3100 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. immune-system-research.com [immune-system-research.com]

- 8. rndsystems.com [rndsystems.com]

- 9. Regulation of CXCR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]

- 11. abeomics.com [abeomics.com]

- 12. The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

KRH-3955 Hydrochloride: A Potent Antagonist of the SDF-1α/CXCR4 Axis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

KRH-3955 hydrochloride is a potent, orally bioavailable small molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2][3] By selectively inhibiting the binding of the natural ligand, stromal cell-derived factor-1α (SDF-1α, also known as CXCL12), to CXCR4, KRH-3955 effectively blocks the downstream signaling pathways implicated in numerous physiological and pathological processes.[1][4][5] This technical guide provides a comprehensive overview of KRH-3955's mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for assessing its binding, and visualizations of the relevant biological pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals investigating CXCR4 antagonism.

Core Mechanism of Action: Inhibition of SDF-1α Binding

This compound functions as a competitive antagonist at the CXCR4 receptor.[1] It occupies the binding site of SDF-1α, thereby preventing the ligand-receptor interaction that initiates a cascade of intracellular signaling events.[1][2] The SDF-1α/CXCR4 axis plays a crucial role in cell trafficking, including the chemotaxis of hematopoietic stem cells, and is also implicated in the pathogenesis of various diseases, including HIV-1 infection and cancer metastasis.[6][7] KRH-3955 has demonstrated potent inhibitory activity against X4 HIV-1 strains, which utilize CXCR4 as a co-receptor for viral entry into host cells.[1][4]

Quantitative Inhibitory Activity

The potency of this compound in inhibiting the SDF-1α/CXCR4 interaction has been quantified in several studies. The following table summarizes the key in vitro efficacy data.

| Parameter | Value | Cell Line | Assay Type | Reference |

| IC50 | 0.61 nM | CHO cells expressing CXCR4 | SDF-1α Binding Inhibition | [1][3] |

| EC50 | 0.3 to 1.0 nM | Activated PBMCs | X4 HIV-1 Replication Inhibition | [1] |

| EC50 | 0.23 to 1.3 nM | Activated PBMCs from 8 donors | NL4-3 (X4 HIV-1) Replication Inhibition | [3] |

IC50 (Half-maximal inhibitory concentration) represents the concentration of KRH-3955 required to inhibit 50% of the specific binding of SDF-1α to CXCR4. EC50 (Half-maximal effective concentration) indicates the concentration required to achieve 50% of the maximum antiviral effect.

Experimental Protocols

Competitive Radioligand Binding Assay for IC50 Determination

This protocol outlines a standard method for determining the IC50 value of KRH-3955 for the inhibition of SDF-1α binding to CXCR4.

1. Materials and Reagents:

-

CHO (Chinese Hamster Ovary) cells stably expressing human CXCR4

-

[¹²⁵I]-SDF-1α (radiolabeled ligand)

-

This compound (test compound)

-

Unlabeled SDF-1α (for non-specific binding determination)

-

Binding Buffer (e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4)

-

Wash Buffer (e.g., ice-cold PBS with 0.5% BSA)

-

Scintillation fluid

-

96-well filter plates (e.g., Millipore MultiScreen)

-

Gamma counter

2. Cell Preparation:

-

Culture CXCR4-expressing CHO cells to approximately 80-90% confluency.

-

Harvest cells using a non-enzymatic cell dissociation solution.

-

Wash the cells with ice-cold PBS and resuspend in Binding Buffer to a final concentration of 1 x 10⁶ cells/mL.

3. Assay Procedure:

-

Prepare serial dilutions of this compound in Binding Buffer. A typical concentration range would be from 1 pM to 1 µM.

-

In a 96-well plate, add 50 µL of the cell suspension to each well.

-

Add 25 µL of the KRH-3955 serial dilutions to the respective wells.

-

For total binding, add 25 µL of Binding Buffer.

-

For non-specific binding, add 25 µL of a high concentration of unlabeled SDF-1α (e.g., 1 µM).

-

Add 25 µL of [¹²⁵I]-SDF-1α to all wells at a final concentration of approximately 0.1 nM.

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

Following incubation, rapidly filter the contents of each well through the pre-wetted filter plate using a vacuum manifold.

-

Wash the filters three times with 200 µL of ice-cold Wash Buffer.

-

Allow the filters to dry completely.

-

Punch out the filters and place them in scintillation vials.

-

Add scintillation fluid to each vial and measure the radioactivity using a gamma counter.

4. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts.

-

Plot the percentage of specific binding against the logarithm of the KRH-3955 concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.

Visualizations

SDF-1α/CXCR4 Signaling Pathway and Inhibition by KRH-3955

Caption: SDF-1α/CXCR4 signaling and KRH-3955 inhibition.

Experimental Workflow for Competitive Binding Assay

Caption: Workflow for IC50 determination of KRH-3955.

Conclusion

This compound is a highly potent and selective antagonist of the CXCR4 receptor, effectively inhibiting the binding of its natural ligand, SDF-1α.[1] Its low nanomolar inhibitory activity makes it a valuable tool for researchers studying the SDF-1α/CXCR4 axis and a promising candidate for therapeutic development, particularly in the fields of virology and oncology.[1][8] The experimental protocols and diagrams provided in this guide offer a foundational understanding for the in vitro characterization of KRH-3955 and similar CXCR4 antagonists.

References

- 1. The Novel CXCR4 Antagonist KRH-3955 Is an Orally Bioavailable and Extremely Potent Inhibitor of Human Immunodeficiency Virus Type 1 Infection: Comparative Studies with AMD3100 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The novel CXCR4 antagonist KRH-3955 is an orally bioavailable and extremely potent inhibitor of human immunodeficiency virus type 1 infection: comparative studies with AMD3100 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. immune-system-research.com [immune-system-research.com]

- 5. SDF-1α and CXCR4 as therapeutic targets in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. karger.com [karger.com]

- 7. Small Molecule Inhibitors of CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Efficient inhibition of SDF‐1α‐mediated chemotaxis and HIV‐1 infection by novel CXCR4 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

The CXCR4 Antagonist KRH-3955 Hydrochloride: An In-Depth Technical Guide to its Effects on Intracellular Calcium Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

KRH-3955 hydrochloride is a potent and orally bioavailable small molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2] As a key regulator of cell migration and signaling, CXCR4, along with its endogenous ligand stromal cell-derived factor-1α (SDF-1α, also known as CXCL12), plays a crucial role in various physiological and pathological processes, including HIV-1 entry into host cells, cancer metastasis, and inflammatory responses.[2][3] This technical guide provides a comprehensive overview of the effect of this compound on intracellular calcium signaling, a critical downstream event following CXCR4 activation. This document details the mechanism of action, presents quantitative data, outlines experimental protocols for assessing its activity, and provides visual representations of the relevant biological pathways and drug development workflows.

Mechanism of Action: Inhibition of SDF-1α/CXCR4-Mediated Calcium Mobilization

This compound exerts its effects by directly competing with SDF-1α for binding to the CXCR4 receptor.[4][5] This competitive antagonism prevents the conformational changes in CXCR4 that are necessary to initiate downstream signaling cascades.[3] One of the immediate consequences of SDF-1α binding to CXCR4 is the activation of a G-protein coupled signaling pathway that leads to a rapid and transient increase in intracellular calcium concentration ([Ca2+]i).[6][7]

The binding of SDF-1α to CXCR4 activates the Gαi and Gβγ subunits of the associated heterotrimeric G-protein. The Gβγ subunit, in turn, activates phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium ions into the cytosol.[3][8] KRH-3955, by blocking the initial ligand-receptor interaction, effectively abolishes this entire signaling cascade, thus inhibiting the SDF-1α-induced mobilization of intracellular calcium.[4][8] This inhibition of calcium signaling is a key functional indicator of the antagonistic potency of KRH-3955.

Quantitative Data Presentation

The following table summarizes the available quantitative data for this compound's activity.

| Parameter | Value | Cell Line/System | Reference |

| IC50 for SDF-1α binding | 0.61 nM | CXCR4-expressing CHO cells | [4] |

| EC50 for HIV-1 inhibition | 0.3 to 1.0 nM | Various HIV-1 strains | [5] |

| Inhibition of SDF-1α-induced Ca2+ mobilization | Dose-dependent inhibition observed | CXCR4-expressing CHO cells | [4][8] |

Note: While the inhibition of SDF-1α-induced calcium mobilization by KRH-3955 has been demonstrated to be dose-dependent, a specific IC50 value for this signaling event is not explicitly reported in the reviewed literature.

Experimental Protocols

Measurement of Intracellular Calcium Mobilization using Fura-2 AM

This protocol describes a method for measuring the inhibitory effect of KRH-3955 on SDF-1α-induced intracellular calcium mobilization in CXCR4-expressing cells using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

-

CXCR4-expressing cells (e.g., CHO-CXCR4, Jurkat cells)

-

Cell culture medium (e.g., RPMI 1640, DMEM)

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium

-

Probenecid (B1678239) (optional, to prevent dye leakage)

-

SDF-1α

-

This compound

-

Fluorescence plate reader or microscope capable of ratiometric measurement (excitation at 340 nm and 380 nm, emission at ~510 nm)

Procedure:

-

Cell Preparation:

-

Culture CXCR4-expressing cells to a suitable confluency in a 96-well black-walled, clear-bottom plate.

-

For suspension cells, seed at an appropriate density on the day of the assay. For adherent cells, seed the day before the assay to allow for attachment.

-

-

Dye Loading:

-

Prepare a Fura-2 AM loading solution. A typical final concentration is 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS. Probenecid can be included at 1-2.5 mM.

-

Remove the culture medium from the cells and wash once with HBSS.

-

Add the Fura-2 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.

-

-

Washing and De-esterification:

-

After incubation, gently wash the cells twice with HBSS (containing probenecid if used) to remove extracellular Fura-2 AM.

-

Add fresh HBSS to the wells and incubate for an additional 15-30 minutes at room temperature to allow for the complete de-esterification of Fura-2 AM by intracellular esterases.

-

-

Compound Incubation:

-

Prepare serial dilutions of this compound in HBSS.

-

Add the KRH-3955 dilutions to the appropriate wells and incubate for 15-30 minutes. Include a vehicle control (HBSS with the same final concentration of DMSO or other solvent used for KRH-3955).

-

-

Measurement of Calcium Mobilization:

-

Set up the fluorescence plate reader to measure the ratio of fluorescence emission at ~510 nm following excitation at 340 nm and 380 nm.

-

Establish a baseline fluorescence reading for each well for a short period (e.g., 30-60 seconds).

-

Using the instrument's injection system, add a pre-determined concentration of SDF-1α (e.g., 100 ng/mL) to stimulate the cells.

-

Continue to record the fluorescence ratio for several minutes to capture the transient increase in intracellular calcium.

-

-

Data Analysis:

-

Calculate the 340/380 nm fluorescence ratio for each time point.

-

The change in the fluorescence ratio (peak response minus baseline) is proportional to the change in intracellular calcium concentration.

-

Plot the percentage inhibition of the SDF-1α-induced calcium response against the concentration of KRH-3955 to determine the IC50 value.

-

Visualizations

SDF-1α/CXCR4 Signaling Pathway Leading to Calcium Mobilization

Caption: SDF-1α/CXCR4 signaling pathway leading to intracellular calcium release.

Experimental Workflow for Assessing KRH-3955 Activity

Caption: Experimental workflow for assessing KRH-3955's inhibitory effect.

CXCR4 Antagonist Drug Development Workflow

Caption: A typical drug development workflow for CXCR4 antagonists.

References

- 1. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 2. The novel CXCR4 antagonist KRH-3955 is an orally bioavailable and extremely potent inhibitor of human immunodeficiency virus type 1 infection: comparative studies with AMD3100 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Efficient inhibition of SDF‐1α‐mediated chemotaxis and HIV‐1 infection by novel CXCR4 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Novel CXCR4 Antagonist KRH-3955 Is an Orally Bioavailable and Extremely Potent Inhibitor of Human Immunodeficiency Virus Type 1 Infection: Comparative Studies with AMD3100 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. immune-system-research.com [immune-system-research.com]

- 6. A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of SDF-1/CXCR4-induced Ca2+ signaling by fluorometric imaging plate reader (FLIPR) and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

KRH-3955 Hydrochloride: A Potent CXCR4 Antagonist with Promising Therapeutic Applications in HIV-1 Infection

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

KRH-3955 hydrochloride is a novel, orally bioavailable small molecule that acts as a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4). This receptor plays a crucial role in various physiological and pathological processes, most notably as a co-receptor for T-tropic (X4) human immunodeficiency virus type 1 (HIV-1) entry into host cells. Extensive preclinical studies have demonstrated the significant therapeutic potential of KRH-3955 in inhibiting HIV-1 replication, including strains resistant to other antiretroviral agents. This technical guide provides a comprehensive overview of the mechanism of action, preclinical efficacy, and experimental protocols related to this compound, intended to support further research and development in the field of HIV-1 therapeutics.

Introduction

The C-X-C chemokine receptor type 4 (CXCR4) and the C-C chemokine receptor type 5 (CCR5) are the two major co-receptors that, along with the primary CD4 receptor, facilitate the entry of human immunodeficiency virus type 1 (HIV-1) into target T cells.[1] While CCR5 antagonists have been successfully developed and integrated into antiretroviral therapy (ART), the emergence of CXCR4-tropic (X4) HIV-1 strains, particularly in later stages of the disease, presents a significant clinical challenge. This compound has emerged as a highly promising orally bioavailable CXCR4 antagonist, demonstrating potent and selective inhibition of X4 HIV-1.[2][3][4] This document details the core scientific data and methodologies associated with the preclinical evaluation of this compound.

Mechanism of Action

This compound exerts its anti-HIV-1 activity by directly interfering with the initial stages of the viral lifecycle: entry into the host cell.

2.1. CXCR4 Antagonism and Inhibition of SDF-1α Signaling

KRH-3955 is a selective antagonist of the CXCR4 receptor. It effectively blocks the binding of the natural ligand for CXCR4, stromal cell-derived factor-1α (SDF-1α).[2][3] This inhibition prevents the conformational changes in the gp120 envelope glycoprotein (B1211001) of X4 HIV-1 that are necessary for viral fusion and entry. The binding of SDF-1α to CXCR4 also initiates a cascade of intracellular signaling events, including the mobilization of intracellular calcium (Ca2+).[3] KRH-3955 has been shown to inhibit this SDF-1α-induced Ca2+ signaling in a dose-dependent manner, further confirming its antagonistic properties at the CXCR4 receptor.[3]

Preclinical Efficacy Data

The therapeutic potential of this compound is supported by robust in vitro and in vivo preclinical data.

3.1. In Vitro Anti-HIV-1 Activity

KRH-3955 demonstrates potent inhibitory activity against a range of X4 HIV-1 strains in various cell-based assays.

| Parameter | Virus Strain(s) | Cell Type | Value | Reference |

| IC50 | - | SDF-1α binding to CXCR4 | 0.61 nM | [2][3] |

| EC50 | X4 HIV-1 | - | 0.3 to 1.0 nM | [2][3] |

| EC50 | NL4-3 | Activated PBMCs (from 8 donors) | 0.23 to 1.3 nM | [3] |

| IC50 | Recombinant drug-resistant viruses | CD4/CXCR4 cells | 0.4 to 0.8 nM | [3] |

3.2. In Vivo Efficacy and Pharmacokinetics

Studies in animal models have confirmed the in vivo anti-HIV-1 activity and favorable pharmacokinetic profile of KRH-3955.

| Parameter | Animal Model | Dosage | Result | Reference |

| Oral Bioavailability | Rats | - | 25.6% | [1][4] |

| Anti-HIV-1 Activity | hu-PBL-SCID mice | Single oral dose | Efficiently suppressed X4 HIV-1 infection | [5] |

| White Blood Cell Count | Cynomolgus monkeys | 2, 20, 200 mg/kg (single oral dose) | Dose-dependent increase in WBC, neutrophils, and lymphocytes | |

| CD4 Cell Depletion | SHIV-infected cynomolgus monkeys | 100 mg/kg (single oral dose) 24h before exposure | Prevented CD4 cell depletion in 3/3 monkeys |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

4.1. Anti-HIV-1 Activity in Peripheral Blood Mononuclear Cells (PBMCs)

This protocol outlines the steps to assess the inhibitory effect of KRH-3955 on HIV-1 replication in primary human immune cells.

4.1.1. Reagents and Materials

-

Ficoll-Paque PLUS (GE Healthcare)

-

RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin

-

Phytohemagglutinin (PHA-P) (Sigma-Aldrich)

-

Recombinant human interleukin-2 (IL-2) (R&D Systems)

-

HIV-1 p24 Antigen Capture Assay Kit (ABL, Inc.)

-

X4-tropic HIV-1 stock (e.g., NL4-3)

4.1.2. Procedure

-

Isolate PBMCs from whole blood of healthy donors using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.

-

Wash the isolated PBMCs twice with phosphate-buffered saline (PBS).

-

Resuspend PBMCs at a concentration of 1 x 10^6 cells/mL in RPMI 1640 medium containing 5 µg/mL PHA-P and 20 U/mL IL-2.

-

Incubate the cells for 48-72 hours at 37°C in a 5% CO2 incubator to stimulate T-cell activation.

-

After activation, wash the cells to remove PHA-P and resuspend in RPMI 1640 medium containing 20 U/mL IL-2.

-

Seed the activated PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well.

-

Prepare serial dilutions of this compound in culture medium and add to the cells.

-

Infect the cells with a standardized amount of X4 HIV-1 (e.g., NL4-3) at a multiplicity of infection (MOI) of 0.01.

-

Incubate the plates at 37°C in a 5% CO2 incubator.

-

Collect culture supernatants on days 3, 5, and 7 post-infection.

-

Measure the concentration of p24 antigen in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

-

Determine the 50% effective concentration (EC50) by non-linear regression analysis of the dose-response curve.

4.2. SDF-1α Binding Assay

This protocol describes a competitive binding assay to determine the ability of KRH-3955 to inhibit the binding of SDF-1α to the CXCR4 receptor.

4.2.1. Reagents and Materials

-

CXCR4-expressing cell line (e.g., Jurkat cells)

-

Binding buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA)

-

Radiolabeled [125I]SDF-1α (PerkinElmer)

-

This compound

-

Unlabeled SDF-1α (for determining non-specific binding)

-

Glass fiber filters

-

Scintillation counter

4.2.2. Procedure

-

Culture and harvest CXCR4-expressing cells.

-

Resuspend the cells in binding buffer at a concentration of 2 x 10^6 cells/mL.

-

In a 96-well filter plate, add 50 µL of cell suspension to each well.

-

Add 50 µL of varying concentrations of KRH-3955 or unlabeled SDF-1α (for competition).

-

Add 50 µL of [125I]SDF-1α at a final concentration of ~0.1 nM.

-

Incubate the plate for 60 minutes at room temperature with gentle agitation.

-

Wash the cells rapidly with ice-cold binding buffer using a cell harvester to separate bound from free radioligand.

-

Dry the filters and measure the radioactivity using a scintillation counter.

-

Calculate the 50% inhibitory concentration (IC50) by analyzing the competition binding data.

4.3. Intracellular Calcium Mobilization Assay

This protocol details the measurement of changes in intracellular calcium concentration in response to SDF-1α stimulation in the presence or absence of KRH-3955.

4.3.1. Reagents and Materials

-

CXCR4-expressing cell line (e.g., CHO-K1 cells stably expressing CXCR4)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Thermo Fisher Scientific)

-

Pluronic F-127 (Thermo Fisher Scientific)

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

SDF-1α

-

This compound

-

Fluorescence microplate reader with kinetic reading capabilities

4.3.2. Procedure

-

Seed CXCR4-expressing cells in a black-walled, clear-bottom 96-well plate and culture overnight.

-

Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.

-

Remove the culture medium and add the loading buffer to the cells.

-

Incubate the plate for 60 minutes at 37°C in the dark.

-

Wash the cells with HBSS to remove excess dye.

-

Add varying concentrations of KRH-3955 to the wells and incubate for 15 minutes.

-

Place the plate in a fluorescence microplate reader and measure the baseline fluorescence (Ex/Em ~490/525 nm).

-

Inject a solution of SDF-1α into the wells while continuously recording the fluorescence signal.

-

Analyze the kinetic data to determine the peak fluorescence intensity, which corresponds to the intracellular calcium concentration.

-

Evaluate the inhibitory effect of KRH-3955 on SDF-1α-induced calcium mobilization.

Conclusion

This compound has demonstrated compelling preclinical evidence as a potent, selective, and orally bioavailable CXCR4 antagonist for the treatment of HIV-1 infection. Its ability to effectively inhibit the replication of X4-tropic HIV-1 strains, including those with resistance to other antiretroviral drugs, positions it as a valuable candidate for further clinical development. The detailed experimental protocols provided in this guide are intended to facilitate continued research into KRH-3955 and other CXCR4 antagonists, with the ultimate goal of expanding the therapeutic arsenal (B13267) against HIV/AIDS.

References

- 1. T-cell dysfunctions in hu-PBL-SCID mice infected with human immunodeficiency virus (HIV) shortly after reconstitution: in vivo effects of HIV on highly activated human immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hiv.lanl.gov [hiv.lanl.gov]

- 3. Development of a New Class of CXCR4-Targeting Radioligands Based on the Endogenous Antagonist EPI-X4 for Oncological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. hiv.lanl.gov [hiv.lanl.gov]

KRH-3955 Hydrochloride: A Deep Dive into a Potent CXCR4 Antagonist for HIV-1 Therapy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of KRH-3955 hydrochloride, a potent and orally bioavailable antagonist of the CXCR4 co-receptor, and its significance in the field of HIV-1 research. KRH-3955 has demonstrated remarkable efficacy in inhibiting the replication of CXCR4-tropic (X4) HIV-1 strains, including those resistant to other classes of antiretroviral drugs. This document details its mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes critical pathways and workflows.

Introduction

The entry of HIV-1 into host cells is a multi-step process initiated by the binding of the viral envelope glycoprotein (B1211001) gp120 to the primary receptor CD4 on the target cell surface.[1] This interaction induces conformational changes in gp120, exposing a binding site for a co-receptor, which is typically one of two chemokine receptors: CCR5 or CXCR4.[1] Viruses that utilize CXCR4 are known as X4-tropic strains and are often associated with a more rapid progression to AIDS.[1][2] this compound is a small molecule inhibitor that selectively targets CXCR4, thereby blocking the entry of X4-tropic HIV-1 into host cells.[3][4][5] Developed as a derivative of KRH-1636, KRH-3955 overcomes the poor oral bioavailability of its predecessor, making it a promising candidate for clinical development.[4][5]

Mechanism of Action

KRH-3955 functions as a non-competitive antagonist of the CXCR4 receptor. Its primary mechanism involves binding to CXCR4 and inducing a conformational change that prevents the binding of the natural ligand, stromal cell-derived factor-1α (SDF-1α), as well as the HIV-1 gp120 envelope protein.[4][5][6] This blockade of the co-receptor is highly specific to CXCR4, with no significant activity against the CCR5 co-receptor.[4] By inhibiting the gp120-CXCR4 interaction, KRH-3955 effectively halts the membrane fusion process, preventing the viral capsid from entering the host cell and initiating replication.

Furthermore, KRH-3955 has been shown to inhibit SDF-1α-mediated signaling pathways. The binding of SDF-1α to CXCR4 typically triggers a cascade of intracellular events, including an increase in intracellular calcium concentration (Ca2+).[4][5] KRH-3955 effectively blocks this SDF-1α-induced Ca2+ signaling, further demonstrating its potent antagonistic activity at the CXCR4 receptor.[4][5]

Quantitative Efficacy Data

KRH-3955 has demonstrated potent anti-HIV-1 activity across a range of in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Anti-HIV-1 Activity of KRH-3955

| Virus Strain(s) | Cell Type | Parameter | Value | Reference |

| X4 HIV-1 (NL4-3) | Activated PBMCs (from 8 donors) | EC50 | 0.23 - 1.3 nM | [3][7] |

| R5X4 HIV-1 (89.6) | Activated PBMCs | EC50 | 0.3 - 1.0 nM | [4] |

| R5 HIV-1 (JR-CSF) | Activated PBMCs | EC50 | > 200 nM | [4] |

| Drug-Resistant X4 HIV-1 Recombinants | CD4/CXCR4 cells | IC50 | 0.4 - 0.8 nM | [7] |

EC50 (50% effective concentration) is the concentration of a drug that gives half-maximal response. IC50 (50% inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: CXCR4 Antagonistic Activity and Pharmacokinetics of KRH-3955

| Parameter | Condition | Value | Reference |

| SDF-1α binding to CXCR4 | CHO cells expressing CXCR4 | IC50 | 0.61 nM |

| Oral Bioavailability | Rats | 25.6% | [4][5] |

| Peak Plasma Concentration (Cmax) | Rats (10 mg/kg, p.o.) | 86.3 ng/mL | [3] |

| Terminal Elimination Half-life (T1/2) | Rats (10 mg/kg, i.v.) | 99 hours | [3] |

| Plasma Clearance | Rats (10 mg/kg, i.v.) | 3.9 L/h/kg | [3] |

| Volume of Distribution | Rats (10 mg/kg, i.v.) | 374 L/kg | [3] |

Efficacy Against Drug-Resistant HIV-1 Strains

A significant advantage of KRH-3955 is its potent activity against HIV-1 strains that have developed resistance to other classes of antiretroviral drugs.[4][5][6] It has been shown to be effective against recombinant X4 HIV-1 containing resistance mutations in reverse transcriptase and protease.[4][5][6] Additionally, KRH-3955 maintains its inhibitory activity against viruses with mutations conferring resistance to the fusion inhibitor enfuvirtide (B549319) (T-20).[4][5] This broad activity against multi-drug resistant strains highlights the potential of KRH-3955 as a valuable component of combination antiretroviral therapy (cART).

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the anti-HIV-1 activity of KRH-3955.

Anti-HIV-1 Activity Assay in Activated Peripheral Blood Mononuclear Cells (PBMCs)

This assay determines the efficacy of KRH-3955 in inhibiting HIV-1 replication in primary human immune cells.

Methodology:

-

PBMC Isolation and Activation: Isolate PBMCs from healthy human donors. Activate the cells with phytohemagglutinin (PHA) and interleukin-2 (B1167480) (IL-2) for 2-3 days to induce proliferation and expression of HIV-1 receptors.

-

Infection: Infect the activated PBMCs with a known titer of X4, R5X4, or R5 HIV-1 strains.

-

Drug Treatment: Simultaneously treat the infected cells with serial dilutions of this compound. Include a no-drug control.

-

Incubation: Culture the cells for 7-10 days, monitoring for signs of viral replication.

-

Quantification of Viral Replication: Measure the level of HIV-1 p24 antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of inhibition of p24 production against the log of the drug concentration.

SDF-1α Binding Assay

This competitive binding assay measures the ability of KRH-3955 to block the binding of the natural ligand, SDF-1α, to the CXCR4 receptor.

Methodology:

-

Cell Preparation: Use a cell line engineered to express high levels of human CXCR4 (e.g., CHO-CXCR4 cells).

-

Competitive Binding: Incubate the cells with a fixed concentration of radiolabeled or fluorescently labeled SDF-1α in the presence of increasing concentrations of KRH-3955.

-

Incubation and Washing: Allow the binding to reach equilibrium. Wash the cells to remove unbound ligand.

-

Detection: Measure the amount of bound labeled SDF-1α using a scintillation counter or flow cytometer.

-

Data Analysis: Determine the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition of SDF-1α binding against the log of the KRH-3955 concentration.

Intracellular Calcium (Ca2+) Mobilization Assay

This functional assay assesses the antagonistic effect of KRH-3955 on CXCR4 signaling.

Methodology:

-

Cell Loading: Load CXCR4-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Baseline Measurement: Measure the baseline fluorescence of the cells.

-

Drug Pre-incubation: Incubate the cells with varying concentrations of KRH-3955.

-

SDF-1α Stimulation: Stimulate the cells with a fixed concentration of SDF-1α.

-

Fluorescence Measurement: Continuously measure the change in intracellular calcium concentration by monitoring the fluorescence intensity.

-

Data Analysis: Quantify the inhibition of the SDF-1α-induced calcium flux by KRH-3955 and determine the dose-response relationship.

In Vivo Studies

Preclinical in vivo studies have further supported the potential of KRH-3955. In a humanized mouse model (hu-PBL-SCID mice), oral administration of KRH-3955 was shown to efficiently suppress X4 HIV-1 infection.[3][4][5] A single oral dose of 10 mg/kg was sufficient to protect the majority of treated mice from infection.[7]

Studies in cynomolgus macaques demonstrated that a single oral administration of KRH-3955 led to a dose-dependent and long-lasting increase in white blood cell, neutrophil, and lymphocyte counts.[8] While a single oral dose prior to SHIV (simian-human immunodeficiency virus) exposure did not prevent infection, it did prevent CD4+ T-cell depletion in the treated animals, suggesting a modulatory effect on the course of the infection.[8]

Conclusion

This compound is a highly potent and selective CXCR4 antagonist with excellent oral bioavailability. Its ability to potently inhibit the replication of a wide range of X4-tropic HIV-1 strains, including those resistant to existing antiretroviral agents, makes it a compelling candidate for further clinical investigation. The detailed understanding of its mechanism of action and the robust in vitro and in vivo data provide a strong foundation for its development as a new therapeutic agent in the fight against HIV-1/AIDS. The unique property of blocking a key viral entry co-receptor offers a distinct advantage, particularly for patients harboring X4-tropic virus and those with limited treatment options due to multi-drug resistance.

References

- 1. Discoveries and developments of CXCR4-targeted HIV-1 entry inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of Novel Orally Bioavailable CXCR4 Antagonists, KRH-3955 and KRH-3140: Binding Specificity, Pharmacokinetics and Anti-HIV-1 Activity in vivo and in vitro [natap.org]

- 3. immune-system-research.com [immune-system-research.com]

- 4. The Novel CXCR4 Antagonist KRH-3955 Is an Orally Bioavailable and Extremely Potent Inhibitor of Human Immunodeficiency Virus Type 1 Infection: Comparative Studies with AMD3100 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The novel CXCR4 antagonist KRH-3955 is an orally bioavailable and extremely potent inhibitor of human immunodeficiency virus type 1 infection: comparative studies with AMD3100 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Single oral administration of the novel CXCR4 antagonist, KRH-3955, induces an efficient and long-lasting increase of white blood cell count in normal macaques, and prevents CD4 depletion in SHIV-infected macaques: a preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]

KRH-3955 Hydrochloride: A Technical Guide for the Investigation of Cancer Cell Migration

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of KRH-3955 hydrochloride, a potent and selective CXCR4 antagonist, as a tool for studying and inhibiting cancer cell migration. This document outlines the compound's mechanism of action, presents key quantitative data, provides detailed experimental protocols, and visualizes the underlying signaling pathways.

Introduction to this compound and its Role in Cancer Metastasis

Metastasis, the dissemination of cancer cells from a primary tumor to distant organs, is the leading cause of cancer-related mortality. A critical process in metastasis is cancer cell migration, which is often driven by the interaction between chemokines and their receptors. The CXCL12 (SDF-1α)/CXCR4 signaling axis is a key pathway implicated in the migration, invasion, and metastasis of various cancers, including breast, prostate, lung, and gastric cancer.[1][2]

This compound is a potent, orally bioavailable, small-molecule antagonist of the CXCR4 receptor.[3][4] By selectively binding to CXCR4, this compound blocks the binding of its cognate ligand, CXCL12, thereby inhibiting the downstream signaling pathways that promote cancer cell migration.[5][6] This makes this compound a valuable research tool for elucidating the mechanisms of metastasis and a potential therapeutic agent for inhibiting cancer spread.

Quantitative Data Presentation

The following tables summarize the key quantitative data for this compound, demonstrating its potency and pharmacokinetic properties.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Cell Line/System | Reference |

| IC₅₀ (SDF-1α binding inhibition) | 0.61 nM | CXCR4-expressing CHO cells | [4][5] |

| EC₅₀ (Chemotaxis inhibition) | < 10 nM | Jurkat cells | [3] |

| Inhibition of Ca²⁺ Signaling | Efficient at 10 nM | CXCR4-expressing CHO cells | [3] |

| EC₅₀ (Anti-HIV-1 Activity) | 0.3 - 1.0 nM | Various | [4][7] |

Table 2: Pharmacokinetic Properties of KRH-3955

| Parameter | Value | Species | Reference |

| Oral Bioavailability | 25.6% | Rats | [3][5] |

Mechanism of Action and Signaling Pathways

KRH-3955 exerts its inhibitory effect on cancer cell migration by disrupting the CXCL12/CXCR4 signaling axis. The binding of CXCL12 to the G-protein coupled receptor CXCR4 initiates a cascade of intracellular signaling events that are crucial for cell motility.

The CXCL12/CXCR4 Signaling Pathway

The diagram below illustrates the CXCL12/CXCR4 signaling pathway and the point of intervention for this compound.

Caption: CXCL12/CXCR4 signaling pathway and KRH-3955 inhibition.

Upon binding of CXCL12 to CXCR4, downstream signaling pathways, including Phospholipase C (PLC), PI3K/Akt, and Ras/MAPK, are activated.[1] These pathways converge to regulate the cytoskeletal rearrangements, such as actin polymerization and focal adhesion formation, that are necessary for cell migration and invasion. KRH-3955, by acting as a competitive antagonist at the CXCR4 receptor, prevents the initiation of this signaling cascade.

Experimental Protocols

The following section provides a detailed protocol for a transwell migration assay (also known as a Boyden chamber assay) to evaluate the inhibitory effect of this compound on cancer cell migration. This protocol is a representative example and may require optimization for specific cell lines and experimental conditions.

Transwell Migration Assay

This assay measures the chemotactic response of cancer cells towards a chemoattractant (CXCL12) through a microporous membrane.

Materials:

-

Cancer cell line expressing CXCR4 (e.g., MDA-MB-231 for breast cancer, PC-3 for prostate cancer, A549 for lung cancer)

-

This compound (dissolved in a suitable solvent, e.g., DMSO, and then diluted in media)

-

Recombinant human CXCL12 (SDF-1α)

-

24-well plates with transwell inserts (e.g., 8 µm pore size)

-

Cell culture medium (e.g., RPMI-1640 or DMEM) with and without fetal bovine serum (FBS)

-

Bovine Serum Albumin (BSA)

-

Calcein-AM or Crystal Violet for cell staining

-

Plate reader or microscope for quantification

Workflow Diagram:

Caption: Workflow for a transwell cell migration assay.

Procedure:

-

Cell Preparation:

-

Culture cancer cells to 70-80% confluency.

-

Starve the cells in serum-free medium for 12-24 hours prior to the assay. This minimizes the influence of serum-derived growth factors.

-

On the day of the experiment, detach the cells using a non-enzymatic cell dissociation solution, wash with serum-free medium, and resuspend in serum-free medium containing 0.1% BSA at a concentration of 1 x 10⁶ cells/mL.

-

-

Assay Setup:

-

In the lower chambers of the 24-well plate, add 600 µL of serum-free medium containing the chemoattractant, recombinant human CXCL12 (e.g., at a final concentration of 100 ng/mL). Include a negative control with serum-free medium only.

-

Prepare the cell suspension for the upper chambers. For the treatment group, pre-incubate the cells with various concentrations of this compound (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM) for 30 minutes at 37°C. Include a vehicle control (e.g., DMSO).

-

Carefully place the transwell inserts into the wells.

-

Add 100 µL of the cell suspension (containing 1 x 10⁵ cells) to the upper chamber of each insert.

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO₂ incubator for a period suitable for the cell line's migration rate (typically 4-24 hours).

-

-

Quantification:

-

After incubation, carefully remove the inserts from the wells.

-

Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.

-

Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 10 minutes.

-

Stain the cells with 0.1% crystal violet for 20 minutes.

-

Gently wash the inserts with water to remove excess stain.

-

Allow the inserts to air dry.

-

Quantify the migrated cells by either:

-

Counting the number of stained cells in several random fields of view under a microscope.

-

Eluting the crystal violet stain with a destaining solution (e.g., 10% acetic acid) and measuring the absorbance at 590 nm using a plate reader.

-

-

Conclusion

This compound is a highly effective tool for the study of cancer cell migration due to its potent and selective antagonism of the CXCR4 receptor. Its ability to block the CXCL12/CXCR4 signaling axis provides a clear mechanism for inhibiting a key driver of metastasis. The protocols and data presented in this guide offer a solid foundation for researchers to utilize this compound in their investigations into cancer biology and the development of novel anti-metastatic therapies.

References

- 1. The Intricate Role of CXCR4 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CXCL12/SDF-1α induces migration via SRC-mediated CXCR4-EGFR cross-talk in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficient inhibition of SDF‐1α‐mediated chemotaxis and HIV‐1 infection by novel CXCR4 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The Novel CXCR4 Antagonist KRH-3955 Is an Orally Bioavailable and Extremely Potent Inhibitor of Human Immunodeficiency Virus Type 1 Infection: Comparative Studies with AMD3100 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. immune-system-research.com [immune-system-research.com]

KRH-3955 Hydrochloride: A Novel CXCR4 Antagonist for Hematopoietic Stem Cell Mobilization

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The mobilization of hematopoietic stem cells (HSCs) from the bone marrow into the peripheral blood is a critical procedure for autologous and allogeneic stem cell transplantation, a cornerstone in the treatment of various hematologic malignancies and other disorders.[1] For years, Granulocyte-Colony Stimulating Factor (G-CSF) has been the standard agent for HSC mobilization. However, the multi-day regimen and variable efficacy of G-CSF have driven the search for more rapid and efficient mobilizing agents.[1] The discovery of the crucial role of the CXCL12/CXCR4 axis in retaining HSCs within the bone marrow niche has led to the development of CXCR4 antagonists as potent mobilizing agents.[2][3]

Plerixafor (AMD3100), the first-in-class CXCR4 antagonist, has demonstrated significant clinical utility.[3] This technical guide focuses on a distinct CXCR4 antagonist, KRH-3955 hydrochloride. While also targeting the CXCR4 receptor, KRH-3955 employs a unique mechanism of action for HSC mobilization, offering a valuable tool for research and potential therapeutic development. This document provides a comprehensive overview of KRH-3955, including its mechanism of action, comparative efficacy data, detailed experimental protocols, and visualizations of the underlying biological pathways.

Mechanism of Action: A Distinct Approach to CXCR4 Antagonism

Both KRH-3955 and the well-established CXCR4 antagonist AMD3100 induce the mobilization of hematopoietic stem and progenitor cells (HSPCs) by disrupting the interaction between the chemokine CXCL12 (also known as SDF-1α) and its receptor, CXCR4.[2][4] This interaction is fundamental for retaining HSCs within the protective bone marrow microenvironment.[2] However, key differences in their binding sites on the CXCR4 receptor lead to distinct downstream effects and mobilization mechanisms.[4]